molecular formula C32H28CoN8NaO10S2 B13758904 Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) CAS No. 72496-88-9

Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

Cat. No.: B13758904
CAS No.: 72496-88-9
M. Wt: 830.7 g/mol
InChI Key: MLATWULHRUACSW-QXFYPXFPSA-J
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Description

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) is a complex organic compound with the molecular formula C32H28CoN8NaO10S2. It is known for its vibrant color and is often used as a dye. The compound is also referred to by its IUPAC name, monosodium bis[2-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)-4-sulfamoylphenolate(2-)]cobaltate(1-) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) typically involves the diazotization of 5-aminosulfonyl-2-hydroxyaniline followed by coupling with 3-oxo-n-phenylbutyramide. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(II) complexes .

Scientific Research Applications

Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:

    Chemistry: Used as a dye and a complexing agent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions enable the compound to exert its effects on molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-)
  • Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]chromate(1-)
  • Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]nickelate(1-)

Uniqueness

The uniqueness of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) lies in its ability to form stable complexes with cobalt ions, which imparts distinct chemical and physical properties compared to its analogs with different metal ions .

Properties

CAS No.

72496-88-9

Molecular Formula

C32H28CoN8NaO10S2

Molecular Weight

830.7 g/mol

IUPAC Name

sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(3+)

InChI

InChI=1S/2C16H16N4O5S.Co.Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;+3;+1/p-4/b2*15-10-,20-19?;;

InChI Key

MLATWULHRUACSW-QXFYPXFPSA-J

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3]

Origin of Product

United States

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